l-Tryptophan-d3

Description

Significance of Deuterated Amino Acids in Biochemical Research

Deuterated amino acids, including L-Tryptophan-d3, are powerful tools in biochemical research due to the distinct physical properties of deuterium (B1214612) compared to hydrogen. The replacement of hydrogen (¹H) with deuterium (²H or D) introduces a stable, non-radioactive label that can be detected by sophisticated analytical techniques. chempep.com This substitution has profound implications for a range of research applications, from studying protein metabolism to elucidating complex enzyme mechanisms. nih.govnih.gov

Stable isotope labeling is a fundamental technique in modern biochemical and biomedical research, allowing for the tracing of molecules through complex biological systems. chempep.com Deuterated amino acids are incorporated into proteins and other biomolecules through metabolic processes or chemical synthesis. nih.govoup.com These labeled compounds can then be used as internal standards for highly accurate quantification in mass spectrometry-based proteomics and metabolomics. oup.comisotope.com This approach is crucial for comparative proteomics, where the relative amounts of proteins in different samples are analyzed to understand cellular processes, disease states, or drug responses. oup.com For instance, stable isotope-labeled amino acids can be added to biological samples at an early stage of analysis to control for variability during sample preparation, leading to more precise and reliable quantification. nih.govoup.com

A key application is in metabolic research, where deuterated amino acids are used to track metabolic pathways and measure the flux of metabolites in vivo. isotope.com By introducing a deuterated amino acid into a biological system, researchers can follow its conversion into various products, providing insights into metabolic rates and pathway regulation.

The substitution of hydrogen with deuterium significantly impacts spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. tcichemicals.comtutorchase.com In ¹H-NMR, the signals from hydrogen atoms in a solvent can overwhelm the signals from the analyte. labinsights.nl By using deuterated solvents, these interfering signals are eliminated, resulting in a clearer and more precise spectrum of the compound of interest. tutorchase.comlabinsights.nl

Beyond their use as solvents, deuterated amino acids are used to simplify complex protein NMR spectra. nih.gov The natural abundance of deuterium is very low (about 0.015%), so selectively incorporating deuterated amino acids into a protein allows researchers to attenuate specific signals in the ¹H-NMR spectrum, which aids in signal assignment and structural analysis. nih.govwikipedia.org Conversely, in ²H-NMR, the deuterated sites produce a strong signal, which can be used to study the structure, dynamics, and orientation of labeled molecules, particularly in solid-state NMR studies of membranes and polymers. wikipedia.orgsigmaaldrich.com

The mass difference between hydrogen and deuterium leads to the kinetic isotope effect (KIE), a powerful tool for investigating enzyme reaction mechanisms. symeres.comepfl.ch The C-D bond is stronger than the C-H bond, meaning that reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. epfl.ch By measuring the reaction rates of a deuterated substrate versus its non-deuterated counterpart, researchers can determine if C-H bond breaking is a rate-limiting step in the enzymatic reaction. d-nb.info

This technique provides crucial information about the transition state of a reaction. d-nb.infonih.gov For example, a large primary KIE suggests that the C-H bond is being broken in the rate-determining step, supporting mechanisms like hydride transfer. d-nb.inforesearchgate.net The study of KIEs has been instrumental in elucidating the mechanisms of various enzymes, including oxidases that act on amino acids. epfl.chnih.govd-nb.info

Enhancement in Spectroscopic Analysis

Conceptual Framework of this compound as a Research Tool

This compound serves as a specialized tool that leverages the principles of isotopic labeling for targeted research applications. medchemexpress.comscientist.com As a deuterated analog of a natural and essential amino acid, it can be seamlessly integrated into biological systems, providing a window into the complex biochemistry of tryptophan. nih.gov

The strategic placement of deuterium atoms on the L-Tryptophan (B1681604) molecule is key to its utility. This compound typically refers to a molecule where three deuterium atoms are located on the aliphatic side chain, specifically at the α- and β-carbon positions (α,β,β-d3). lgcstandards.comvwr.com The synthesis of such specifically labeled compounds can be achieved through chemical methods, such as hydrogen-deuterium exchange reactions under controlled conditions or de novo synthesis from deuterated precursors. acs.orgacs.org

Site-selective deuteration is critical because it allows researchers to probe specific parts of the molecule and their roles in biochemical reactions. acs.orgnih.govresearchgate.net For example, deuteration at the α-carbon is particularly useful for studying enzymatic reactions that involve the cleavage of the α-C-H bond. d-nb.infoacs.org The ability to control the position of the deuterium label enhances the precision of mechanistic studies and spectroscopic signal assignment. nih.govresearchgate.net

This compound functions as a stable isotope-labeled analog, or internal standard, for the quantitative analysis of natural L-Tryptophan in biological samples. medchemexpress.commedchemexpress.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of this compound is added to a sample. nih.gov Because the deuterated standard is chemically identical to the natural analyte, it behaves similarly during extraction, derivatization, and chromatography. nih.gov

However, due to its higher mass, it can be distinguished from the unlabeled L-Tryptophan by the mass spectrometer. nih.gov This co-eluting, mass-differentiated standard allows for highly accurate and precise quantification by correcting for any sample loss or variation during the analytical process. nih.gov This method is widely applied in clinical chemistry and metabolic studies to determine the concentrations of tryptophan and its metabolites, which are important biomarkers for various physiological and pathological conditions. medchemexpress.comnih.gov

Data Tables

Table 1: Properties of Hydrogen Isotopes

| Property | Protium (¹H) | Deuterium (²H or D) |

| Natural Abundance | 99.985% sigmaaldrich.com | 0.015% sigmaaldrich.com |

| Spin Quantum Number | 1/2 wikipedia.org | 1 wikipedia.org |

| Relative Atomic Mass | ~1.008 | ~2.014 |

| Bond Strength (e.g., C-X) | Weaker | Stronger epfl.ch |

Table 2: Applications of Deuterated Amino Acids in Research

| Application Area | Technique(s) | Purpose |

| Stable Isotope Labeling | Mass Spectrometry (MS) oup.com | Quantitative proteomics and metabolomics, metabolic flux analysis. nih.govisotope.com |

| Spectroscopic Analysis | Nuclear Magnetic Resonance (NMR) tcichemicals.com | Solvent signal suppression, spectral simplification, structural and dynamic studies. nih.govtutorchase.com |

| Mechanistic Enzymology | Kinetic Isotope Effect (KIE) Studies epfl.ch | Elucidation of reaction mechanisms, identification of rate-limiting steps. symeres.comd-nb.info |

Structure

2D Structure

3D Structure

Properties

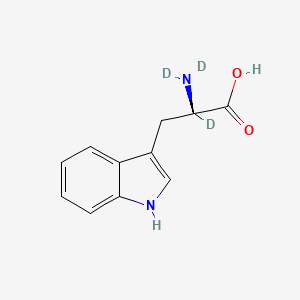

IUPAC Name |

(2R)-2-deuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1/i9D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-ZZFUSJFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Frameworks Utilizing L Tryptophan D3

Stable Isotope Labeling Techniques and Applications

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the incorporation and transformation of labeled compounds. L-Tryptophan-d3, with its deuterium (B1214612) atoms, is an ideal tracer for studying tryptophan metabolism and its downstream pathways.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. medchemexpress.comresearchgate.net In this technique, cells are cultured in media where a specific natural amino acid is replaced with its heavy isotope-labeled counterpart. nih.gov For instance, one cell population can be grown in a medium containing normal L-tryptophan (B1681604) ("light"), while another is grown in a medium with this compound ("heavy"). When the proteomes of these cell populations are analyzed by mass spectrometry, the mass difference between the light and heavy peptides allows for the precise quantification of protein abundance. researchgate.net

This approach minimizes sample-to-sample variability because the different cell populations can be combined at an early stage of the experimental workflow. researchgate.net The use of isotopically labeled amino acids like this compound is fundamental to SILAC and has been instrumental in advancing research in cell biology, biochemistry, and pharmacology. medchemexpress.com The technique has been expanded to more complex applications like "super-SILAC," where a mixture of several SILAC-labeled cell lines is used as an internal standard for quantifying proteins in tissue samples. researchgate.net

The use of stable isotope-labeled compounds like this compound extends to in vivo studies in non-human organisms to investigate metabolic pathways under physiological conditions. These tracer studies provide dynamic information about protein and amino acid metabolism that cannot be obtained from static measurements alone. e-acnm.org

For example, a study on the plant Lemna gibba utilized ¹⁵N-labeled tryptophan to trace its conversion to indole-3-acetic acid (IAA), a plant hormone. osti.govnih.gov While this study used a nitrogen isotope, the principle is the same for deuterium labeling. By administering the labeled tryptophan and measuring its incorporation into IAA, researchers could elucidate the biosynthetic pathway. osti.govnih.gov Such in vivo tracing experiments are crucial for understanding the complexities of metabolic regulation in living organisms. e-acnm.org Another study described a method using gas chromatography/mass spectrometry (GC/MS) to simultaneously detect unlabeled and ¹⁵N₂-labeled L-tryptophan and its metabolites in rat plasma, demonstrating the utility of stable isotopes in studying in vivo metabolism. nih.gov

In vitro metabolic labeling with this compound in defined cellular systems allows for detailed investigation of cellular processes under controlled conditions. This approach is valuable for studying the transport and metabolism of tryptophan in specific cell types.

A study investigating tryptophan transport across an in vitro model of the oral mucosa epithelium used deuterated tryptophan to assess its permeability. nih.gov The researchers found evidence of active transport mechanisms for tryptophan. By using labeled tryptophan, they could distinguish the experimentally added amino acid from the endogenous pool, enabling a clear analysis of its movement across the cell layer. nih.gov This type of in vitro labeling is essential for understanding the cellular uptake and fate of amino acids and for identifying the transporters involved. nih.gov

In Vivo Stable Isotope Tracing in Non-Human Organisms

Advanced Mass Spectrometry Approaches with this compound as an Internal Standard

In analytical chemistry, particularly in quantitative mass spectrometry, internal standards are crucial for achieving accurate and precise measurements. An ideal internal standard behaves chemically and physically similarly to the analyte of interest but is isotopically distinct. This compound, being chemically identical to L-tryptophan but having a different mass, is an excellent internal standard for the quantification of tryptophan and its metabolites.

UHPLC-MS/MS is a highly sensitive and selective analytical technique used for the quantification of a wide range of molecules in complex biological matrices. molnar-institute.comchromatographyonline.com The combination of the high separation efficiency of UHPLC with the specificity and sensitivity of tandem mass spectrometry makes it a powerful tool for metabolomics and clinical chemistry. molnar-institute.commdpi.com

In this context, this compound is frequently used as an internal standard to correct for variations in sample preparation and instrument response. nih.gov For instance, in the analysis of tryptophan and its metabolites in human plasma or brain tissue, a known amount of L-Tryptophan-d5 (a variant with five deuterium atoms) is added to each sample. mdpi.commdpi.com During UHPLC-MS/MS analysis, the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard is used to calculate the concentration of the analyte. This ratiometric measurement significantly improves the accuracy and reproducibility of the quantification. mdpi.com

The development and validation of analytical methods are critical to ensure the reliability of the data. When using this compound or other deuterated standards in UHPLC-MS/MS methods, validation is performed according to established guidelines, such as those from the Food and Drug Administration (FDA) or the European Medicines Agency (EMA). mdpi.comdiva-portal.org

Validation parameters typically include linearity, limit of detection (LOD), lower limit of quantification (LLOQ), accuracy, precision, and stability. mdpi.commdpi.comdiva-portal.org For example, a study developing a UHPLC-MS/MS method for tryptophan and its metabolites in human serum and cerebrospinal fluid used deuterium-labeled internal standards, including d5-Tryptophan, to achieve absolute quantification. molnar-institute.comnih.gov The method was validated for intraday and interday precision, accuracy, sensitivity, and recovery. molnar-institute.com Another study for the analysis of tryptophan metabolites in human plasma also utilized a range of isotopically labeled internal standards, including Trp-indole-d5, and validated the method according to ICH guidelines. nih.gov The results of these validation studies demonstrate that methods using this compound and its analogs as internal standards are robust, accurate, and suitable for their intended purpose, such as biomarker discovery or clinical diagnostics. mdpi.commdpi.comrsc.org

Table 1: Validation Parameters for a UHPLC-MS/MS Method for Tryptophan Metabolite Analysis This table is interactive. Click on the headers to sort the data.

| Analyte | Linearity (R²) | LOD (ng/mL) | LLOQ (ng/mL) | Intraday Precision (RSD%) | Interday Precision (RSD%) | Accuracy (%) |

|---|---|---|---|---|---|---|

| Tryptophan | >0.99 | 10.97 | 500 | 0.5-8.2 | 2.3-7.4 | 93.3-109.7 |

| Kynurenine (B1673888) | >0.99 | 0.15 | 1 | 0.5-8.2 | 2.3-7.4 | 93.3-109.7 |

| Kynurenic Acid | >0.99 | 0.37 | 1 | 0.5-8.2 | 2.3-7.4 | 93.3-109.7 |

| Anthranilic Acid | >0.99 | 0.45 | 1 | 0.5-8.2 | 2.3-7.4 | 93.3-109.7 |

| 5-OH IAA | >0.99 | 0.89 | 5 | 0.5-8.2 | 2.3-7.4 | 93.3-109.7 |

Data derived from a representative study on tryptophan metabolite analysis. mdpi.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Application of Scheduled Multiple Reaction Monitoring (MRM) Strategies

Scheduled Multiple Reaction Monitoring (MRM) is an advanced application of tandem mass spectrometry that enhances the capacity for analyzing multiple analytes in a single chromatographic run. sciex.com By scheduling the monitoring of specific MRM transitions only around the expected retention time of the target analyte, the instrument's duty cycle is optimized, allowing for the analysis of a larger number of compounds without sacrificing sensitivity or quantitative accuracy. sciex.com

In the context of this compound analysis, a scheduled MRM strategy is employed to specifically detect and quantify this internal standard alongside endogenous l-Tryptophan and its various metabolites. mdpi.com This approach is critical in studies involving comprehensive metabolic profiling where numerous compounds need to be measured simultaneously. researchgate.net The use of deuterated standards like l-Tryptophan-d5 has been documented, where specific mass transitions are monitored to distinguish the standard from the native compound. researchgate.net For instance, the transition for Tryptophan-d5 might be m/z 210 → 192, while for the unlabeled Tryptophan it is m/z 205 → 188. researchgate.net The application of scheduled MRM ensures that the mass spectrometer is not monitoring all transitions throughout the entire analysis, which improves data quality by increasing the number of data points across each chromatographic peak. sciex.com

A typical scheduled MRM method involves defining a detection window around the known retention time for each analyte, including this compound. This targeted approach minimizes the number of concurrent MRM transitions being monitored at any given point, which in turn allows for longer dwell times on each transition, thereby improving the signal-to-noise ratio and the precision of quantification. washington.edu

Table 1: Example of MRM Transitions for Tryptophan and its Deuterated Isotopologue This table is for illustrative purposes and specific m/z values may vary based on instrumentation and experimental conditions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| l-Tryptophan | 205.1 | 188.1 |

| This compound | 208.1 | 191.1 |

Optimization of Electrospray Ionization (ESI) Parameters

Electrospray ionization (ESI) is a soft ionization technique crucial for the analysis of biomolecules like this compound by mass spectrometry. Optimizing ESI parameters is essential to maximize the generation of gas-phase ions from the analyte in the liquid phase, thereby enhancing sensitivity and ensuring reliable quantification. researchgate.net Key parameters that are typically optimized include capillary voltage, cone voltage, source temperature, desolvation temperature, and gas flow rates (nebulizing and desolvation gases). mdpi.com

The optimization process often involves the direct infusion of a standard solution of this compound into the mass spectrometer to systematically vary each parameter and observe its effect on the ion signal intensity. mdpi.com For instance, the capillary voltage, which creates the electric field necessary for nebulization and ionization, is adjusted to achieve a stable spray and maximal ion current. mdpi.com Cone voltage is optimized to facilitate the transfer of ions from the atmospheric pressure region to the vacuum of the mass spectrometer and can also induce in-source fragmentation if set too high. mdpi.com

Desolvation temperature and gas flow are critical for efficient solvent evaporation and release of the analyte ions into the gas phase. mdpi.com Insufficient desolvation can lead to the formation of solvent adducts and reduced signal, while excessive temperatures could potentially cause thermal degradation of the analyte. A study optimizing ESI parameters for tryptophan and its metabolites reported optimal values for capillary voltage (3300 V), cone voltage (12 V), source temperature (120 °C), and desolvation temperature (350 °C). mdpi.com Another study set the ion spray voltage at 4500 V and the source temperature at 600 °C. medsci.org These parameters are interdependent and are often fine-tuned in combination to achieve the best analytical performance for this compound and co-eluting analytes. spectroscopyonline.com

Table 2: Typical Range of Optimized ESI Parameters Values are indicative and subject to variation based on the specific mass spectrometer and analytical method.

| Parameter | Typical Range |

|---|---|

| Capillary Voltage | 2.0 - 4.5 kV |

| Cone/Fragmentor Voltage | 10 - 150 V |

| Source/Desolvation Temperature | 100 - 600 °C |

| Nebulizer Gas Flow | 10 - 60 psi |

| Desolvation Gas Flow | 400 - 800 L/h |

High-Resolution Mass Spectrometry (HRMS) for Metabolomics Profiling

High-resolution mass spectrometry (HRMS) has become an indispensable tool in metabolomics, offering the ability to determine the mass of an ion with very high accuracy. This capability allows for the determination of the elemental composition of an unknown compound and the confident identification of metabolites in complex biological samples. When used in conjunction with this compound as an internal standard, HRMS provides a powerful platform for both quantitative and qualitative metabolomics profiling. diva-portal.orgchemrxiv.org

The use of this compound in HRMS studies aids in the accurate quantification of endogenous tryptophan and its metabolites by correcting for variations in sample preparation and instrument response. nih.gov In metabolomics profiling, HRMS instruments like Orbitrap and time-of-flight (TOF) analyzers can distinguish between molecules with very similar nominal masses (isobars) due to their different elemental compositions, a task that is challenging for lower-resolution instruments. diva-portal.org

One strategy employed in HRMS is the use of a wide isolation window for MS/MS experiments. This approach allows for the simultaneous fragmentation of a target analyte and its isotopically labeled internal standard, such as this compound, within a single fragmentation event. acs.org This reduces variability in fragmentation patterns and improves the precision of quantification, which is based on the ratio of the analyte to the internal standard. nih.gov Furthermore, this technique increases the efficiency of the analysis, enabling the collection of high-quality quantitative data while simultaneously performing qualitative profiling of other metabolites in the sample. acs.org Studies have demonstrated the application of LC-HRMS for the comprehensive analysis of tryptophan metabolites in various biological matrices, highlighting its utility in understanding metabolic pathways. diva-portal.orgdiva-portal.org

Sample Preparation Protocols for Deuterated Tryptophan Analysis

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound and its endogenous counterparts in biological samples. The primary goals are to remove interfering substances, such as proteins and salts, and to concentrate the analyte of interest.

Protein Precipitation Techniques

Protein precipitation is a widely used method for sample cleanup in bioanalysis. It involves the addition of an organic solvent or a strong acid to a biological sample, such as plasma or serum, to denature and precipitate proteins, which can then be removed by centrifugation. tandfonline.com

Commonly used organic solvents for this purpose include methanol (B129727), acetonitrile, and acetone (B3395972). researchgate.net The choice of solvent can influence the efficiency of protein removal and the recovery of the analyte. For instance, in the analysis of tryptophan in soybean seeds, acetone was found to provide the highest recovery of soy proteins. researchgate.net In another study analyzing kynurenine metabolites in plasma, ice-cold methanol was used to precipitate proteins, followed by an incubation step at -20°C to enhance precipitation. tandfonline.com

Trichloroacetic acid (TCA) is another effective protein precipitating agent. A study on the transport of tryptophan across an oral mucosa model used TCA to precipitate proteins from cell culture samples. nih.gov The selection of the protein precipitation method should be carefully validated to ensure high recovery of this compound and the target analytes, and to minimize matrix effects that can interfere with mass spectrometric detection. researchgate.net

Table 3: Comparison of Protein Precipitation Agents

| Precipitating Agent | Advantages | Disadvantages |

|---|---|---|

| Methanol | Good recovery for many small molecules, compatible with subsequent analysis. tandfonline.com | May not be as efficient for all proteins. |

| Acetonitrile | Efficient protein removal for many sample types. researchgate.net | Can sometimes lead to lower analyte recovery compared to other solvents. researchgate.net |

| Acetone | High protein recovery in certain matrices like soy. researchgate.net | Can be less volatile than other solvents. |

| Trichloroacetic Acid (TCA) | Very effective at precipitating a wide range of proteins. nih.gov | Can introduce acid into the sample which may need to be neutralized or removed. |

Chemical Derivatization Procedures for Enhanced Detection

Chemical derivatization is a strategy employed to improve the analytical properties of compounds for techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com For amino acids like tryptophan, derivatization can enhance ionization efficiency, improve chromatographic separation, and increase detection sensitivity. frontiersin.org

Several reagents are available for the derivatization of the amino group present in tryptophan. One such reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to form stable, fluorescent derivatives that are also readily ionizable by ESI. frontiersin.org Another approach involves the use of phenylisothiocyanate (PITC), which also targets the amine group and has been successfully used to enhance the detection of tryptophan metabolites in the low nanomolar range. researchgate.net

A novel derivatization strategy for tryptophan and its metabolites utilizes 2-bromo-4′-nitroacetophenone (BNAP). mdpi.com This reagent is advantageous because it can react with multiple functional groups present in the various tryptophan metabolites, allowing for a more comprehensive analysis. mdpi.com The derivatization procedure itself must be optimized in terms of reaction time, temperature, and reagent concentration to ensure complete and reproducible derivatization of both the endogenous analytes and the this compound internal standard. mdpi.com While derivatization adds an extra step to the sample preparation workflow, the significant improvements in sensitivity and selectivity often justify its use, particularly for low-abundance metabolites. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural and dynamic information about molecules. While less sensitive than mass spectrometry, NMR is highly quantitative and non-destructive. The use of isotopically labeled compounds, including deuterated ones like this compound, can be advantageous in NMR-based studies. ub.edu

In the context of protein NMR, selective isotopic labeling of amino acids like tryptophan is a common strategy to simplify complex spectra and to probe specific sites within a protein. portlandpress.com While 13C and 15N are the most commonly used isotopes for NMR, deuterium (2H) can also be incorporated. Deuteration can be used in "reverse labeling" strategies where, for instance, a protein is expressed in a deuterated medium with unlabeled tryptophan, resulting in a protonated tryptophan in a deuterated protein background, simplifying the 1H NMR spectrum. portlandpress.com

Although direct detection of the 2H signal from this compound is less common due to the lower gyromagnetic ratio of deuterium, its presence can be inferred from the absence of corresponding proton signals in the 1H NMR spectrum. More advanced NMR techniques can also be used to study the effects of deuterium substitution on protein structure and dynamics. Furthermore, in metabolomics, while 1H NMR is commonly used, the introduction of a deuterated standard like this compound can serve as an internal reference for quantification, similar to its role in MS. nih.gov

Improving Signal Resolution in Protein and Peptide Structural Studies

The complexity of proton nuclear magnetic resonance (¹H-NMR) spectra for proteins and peptides increases significantly with the size of the molecule, leading to severe resonance overlap that complicates structural analysis. nih.gov Selective deuteration, including the use of this compound, is a powerful strategy to simplify these spectra. nih.gov By replacing specific protons with deuterium, the corresponding signals in the ¹H-NMR spectrum are eliminated, reducing spectral crowding and allowing for the unambiguous assignment and analysis of the remaining proton signals. nih.gov

This technique is particularly valuable for studying large proteins and protein complexes. For instance, in the study of a 25,000 M, murine antibody fragment, researchers incorporated deuterated tryptophan to simplify the aromatic region of the ¹H-NMR spectrum. core.ac.uk This allowed them to identify resonances from one or more tryptophan residues that were crucial for hapten binding. core.ac.uk The simplification of the spectrum was instrumental in showing that these specific tryptophan residues were located in the binding site. core.ac.uk

Similarly, solid-state deuterium NMR spectroscopy has been employed to study the behavior of tryptophan residues that act as interfacial anchors in membrane-spanning peptides. nih.gov The narrowness of the observed peaks in these studies indicates that the indole (B1671886) ring of tryptophan undergoes rapid motion within the lipid bilayer. nih.gov The use of selectively deuterated tryptophan allowed for the examination of the distinct spectral characteristics of each tryptophan residue, providing insights into their orientation and high levels of motional freedom within the membrane interface. nih.gov

Table 1: Applications of this compound in NMR-based Structural Studies

| Application Area | Specific Technique | Key Finding | Reference |

|---|---|---|---|

| Large Protein Structure | ¹H-NMR with selective deuteration | Simplification of spectra to identify key residues in an antibody binding site. | core.ac.uk |

| Membrane Peptide Dynamics | Solid-state ²H-NMR | Revealed high motional freedom of tryptophan anchors in lipid bilayers. | nih.gov |

Probing Enzyme Mechanisms via Deuterium Labeling

The substitution of hydrogen with deuterium at a reaction center can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect is a powerful tool for elucidating enzyme mechanisms. By using this compound and other deuterated substrates, researchers can determine whether a carbon-hydrogen bond is broken in the rate-determining step of an enzymatic reaction. researchgate.net

For example, the enzymatic deamination of tryptamine (B22526), which can be synthesized from l-tryptophan, was investigated using the kinetic isotope effect. researchgate.net By synthesizing tryptamine with deuterium at specific positions, researchers could measure the KIE and gain insights into the reaction mechanism of monoamine oxidase (MAO). researchgate.net

Enzymatic methods have also been developed for the site-selective synthesis of deuterated amino acids, including those with deuterium at the Cα and Cβ positions. wisc.edu These methods, which often operate directly on free amino acids, provide an efficient route to producing isotopically labeled compounds for mechanistic studies. wisc.edu For instance, a dual-protein catalysis system has been shown to effectively catalyze Cα and Cβ hydrogen-deuterium (H/D) exchange on various amino acids, including aromatic ones like L-Phe, with high deuterium incorporation. wisc.edu This approach allows for the generation of specifically labeled probes to investigate a wide range of enzyme mechanisms. wisc.edu

Theoretical Chemical Shift Calculations for Peptide Structure Elucidation

Theoretical calculations of NMR chemical shifts have emerged as a valuable tool to complement experimental methods in the determination of peptide and protein three-dimensional structures. scielo.brresearchgate.netscielo.br These calculations can predict the chemical shifts for a given structure, and by comparing these predictions to experimental data, researchers can validate or refine proposed structural models. scielo.brresearchgate.net

In a study focusing on the tryptophan zipper 1 (Trpzip 1) peptide, researchers used theoretical calculations to accurately reproduce the experimental ¹H chemical shifts. scielo.brresearchgate.net This agreement validated the computational methodology, which was then used to assess the structural stability of the tryptophan zipper when subjected to amino acid sequence variations. scielo.brresearchgate.net The primary structure of Trpzip 1, SWTWEGNKWTWK, is stabilized by four tryptophan residues, making it an ideal model system for such studies. scielo.br

The ability to accurately calculate chemical shifts provides a powerful method for investigating the impact of mutations on peptide structure. For instance, a theoretical modification to the primary structure of Trpzip 1 was proposed to investigate whether substituting an amino acid in the β-turn region would affect the turn type. scielo.br This demonstrates the potential of using computational approaches to guide experimental design and to gain a deeper understanding of the relationship between a peptide's sequence and its three-dimensional fold. researchgate.net

Table 2: Comparison of Experimental and Calculated ¹H Chemical Shifts for Trpzip 1 Peptide

| Residue | Nucleus | δcalc (ppm) | δexp (ppm) |

|---|---|---|---|

| (1) Ser | HN | 7.68 | 8.81 |

| Hα | 5.37 | 3.93 | |

| Hβ1 | 2.56 | 2.74 | |

| Hβ2 | 3.48 | 2.79 | |

| (2) Trp | HN | 7.68 | 8.81 |

| Hα | 4.69 | 5.20 | |

| Hβ1 | 3.44 | 3.02 | |

| Hβ2 | 2.96 | 3.13 | |

| (3) Thr | HN | 7.32 | 9.00 |

| Hα | 4.98 | 4.85 | |

| Hβ | 4.44 | 3.99 | |

| (4) Trp | HN | 10.73 | 8.92 |

| Hα | 4.90 | 4.61 | |

| Hβ1 | 3.50 | 2.07 | |

| Hβ2 | 3.08 | 2.94 |

This table presents a selection of data from a study on Trpzip 1, illustrating the correlation between calculated and experimental chemical shifts. researchgate.net

Elucidation of Metabolic Pathways and Biochemical Mechanisms Using L Tryptophan D3

Tryptophan Catabolism and Biosynthesis Pathway Analysis

Tryptophan is metabolized through three primary routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway. mdpi.comfrontiersin.org L-Tryptophan-d3 serves as a powerful probe to investigate the dynamics and regulation of each of these critical metabolic systems.

Kynurenine Pathway Investigations

The kynurenine pathway is the principal route for tryptophan degradation, accounting for over 95% of its catabolism. frontiersin.orgfrontiersin.org This pathway produces a range of bioactive metabolites, collectively known as kynurenines, which are implicated in immune regulation and neurotransmission. plos.orgnih.gov Using this compound, researchers can track the flow of tryptophan through this complex cascade, providing insights into its function in both health and disease.

The first and rate-limiting step of the kynurenine pathway is catalyzed by two distinct enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO1 and IDO2). mdpi.compnas.org TDO is primarily found in the liver and is responsible for regulating systemic tryptophan levels, while IDO enzymes are expressed in various tissues and immune cells and are typically induced by inflammatory signals like interferon-gamma (IFN-γ). frontiersin.orgnih.govjcancer.org

The activity of these enzymes is a critical indicator of immune activation and inflammation. nih.gov Stable isotope tracers such as this compound are employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to precisely measure TDO and IDO activity. In these assays, the rate of conversion of the labeled this compound into its first stable metabolite, N-formyl-kynurenine (and subsequently kynurenine), is quantified. This allows for a direct assessment of enzymatic function, helping to unravel how TDO and IDO are regulated in different physiological and pathological states, such as in cancer, where their upregulation can suppress anti-tumor immunity. plos.orgoncotarget.comfrontiersin.org

Following the initial conversion of tryptophan, the kynurenine pathway branches out to produce several neuroactive and immunomodulatory intermediates. plos.orgtandfonline.com These include kynurenic acid (KYNA), a neuroprotectant, and quinolinic acid (QUIN), a neurotoxin and agonist of the N-methyl-D-aspartate (NMDA) receptor. plos.orgoup.com An imbalance between these metabolites is associated with numerous neurodegenerative and psychiatric disorders. frontiersin.orgpensoft.net

This compound is instrumental in quantifying the flux through these divergent branches. By using it as an internal standard in stable isotope dilution mass spectrometry, researchers can achieve absolute quantification of multiple kynurenine pathway intermediates simultaneously from a single sample. tandfonline.comrsc.org This technique involves adding a known amount of this compound (or other deuterated standards like d4-Kynurenine and d5-Kynurenic acid) to a biological sample (e.g., plasma, cerebrospinal fluid). tandfonline.com The ratio of the labeled to the unlabeled endogenous metabolites is then measured, allowing for highly accurate concentration determinations. This approach overcomes variations in sample preparation and instrument response, providing reliable data on how metabolite profiles change in disease. rsc.orgbmj.com

Table 1: Example of Kynurenine Pathway Metabolites Quantified Using Stable Isotope Dilution LC-MS/MS This table is illustrative of compounds measured in metabolic studies, often employing deuterated standards for quantification.

| Metabolite | Abbreviation | Role in Pathway |

| L-Tryptophan (B1681604) | TRP | Precursor |

| Kynurenine | KYN | Central intermediate |

| Kynurenic Acid | KYNA | Neuroprotective antagonist |

| 3-Hydroxykynurenine | 3-HK | Intermediate, pro-oxidant |

| Quinolinic Acid | QUIN | Neurotoxic agonist |

| Anthranilic Acid | AA | Intermediate |

Enzymatic Regulation and Activity (e.g., TDO, IDO1/2)

Serotonin Pathway Dynamics and Precursor Tracing

Although a minor route, the serotonin pathway is vital for producing the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin (B1676174). wikipedia.orgyoutube.com Tryptophan is the sole precursor for serotonin synthesis. frontiersin.org The process begins with the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step. frontiersin.orgcas.cz

Tracing studies with this compound allow for the direct measurement of serotonin biosynthesis rates. When administered, the labeled tryptophan enters the brain and is converted into deuterated serotonin (d-5-HT). By measuring the appearance of d-5-HT and its primary metabolite, d-5-hydroxyindoleacetic acid (d-5-HIAA), researchers can calculate the dynamic turnover of the serotonin system. nih.gov This method helps to differentiate newly synthesized serotonin from the existing storage pool, providing critical information on how factors like stress, diet, or disease affect neurotransmitter production and release. unite.it

Indole Pathway and Microbial Metabolite Formation

In the gastrointestinal tract, a significant portion of dietary tryptophan is metabolized by the gut microbiota via the indole pathway. mdpi.comfrontiersin.org Commensal bacteria possess the enzyme tryptophanase, which converts tryptophan into indole and other derivatives, such as indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-lactic acid (ILA). mdpi.comwur.nl These microbial metabolites act as signaling molecules that influence host immunity, gut barrier integrity, and metabolic homeostasis. mdpi.commdpi.com

The use of this compound allows scientists to trace the fate of dietary tryptophan into these specific microbial products. By administering this compound and subsequently measuring the levels of deuterated indole derivatives in feces, urine, and circulation, it is possible to quantify the contribution of the gut microbiome to the host's pool of tryptophan metabolites. wur.nl These studies have been crucial in demonstrating how alterations in the gut microbiota (dysbiosis) can disrupt tryptophan metabolism, affecting host health. mdpi.com

Tracing of Indoleamine Biosynthesis

Indoleamines are a class of signaling molecules derived from tryptophan that includes serotonin, melatonin, and tryptamine (B22526). nih.govmdpi.com The biosynthesis of these compounds is fundamental to regulating circadian rhythms, mood, and neurological function. wikipedia.org this compound serves as a universal tracer for investigating the complete indoleamine synthesis network.

By following the metabolic fate of this compound, researchers can simultaneously monitor the flux into the different downstream pathways. For instance, they can assess how competition between the kynurenine pathway (activated during inflammation) and the serotonin pathway affects the availability of tryptophan for serotonin and melatonin production. youtube.com Such tracer studies provide a dynamic and integrated view of tryptophan homeostasis, revealing how the balance between these metabolic routes is maintained in health and dysregulated in disease, thereby identifying potential targets for therapeutic intervention.

Precursor Role in Melatonin and Serotonin Synthesis

L-tryptophan is the essential biochemical precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. medchemexpress.com The use of deuterated tryptophan, such as this compound, is instrumental in studying the dynamics of this pathway. When introduced into a biological system, this compound is processed by the same enzymes as its unlabeled counterpart, allowing researchers to track its conversion and quantify the rate of synthesis of its downstream metabolites. usc.edu.co

The synthesis pathway begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step. plos.org Subsequently, aromatic acid decarboxylase (DDC) converts 5-HTP to serotonin. plos.org In the pineal gland and other tissues, serotonin is further converted to N-acetylserotonin by aralkylamine N-acetyltransferase (AANAT), and finally, hydroxyindole-O-methyltransferase (HIOMT) methylates N-acetylserotonin to produce melatonin. medchemexpress.com

By administering this compound and using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can detect and quantify the deuterated versions of serotonin and melatonin. This metabolic labeling approach provides precise information on the flux through the pathway, turnover rates of these crucial neurochemicals, and how these processes are affected by various physiological, pathological, or pharmacological conditions. For example, this compound has been used as an internal standard in targeted LC-MS methods to accurately measure tryptophan metabolites, including serotonin, in complex biological samples like fecal extracts. weizmann.ac.il

Table 1: Key Enzymes in the Serotonin-Melatonin Synthesis Pathway

| Enzyme | Abbreviation | Reaction Catalyzed |

|---|---|---|

| Tryptophan Hydroxylase | TPH | L-Tryptophan → 5-Hydroxy-L-tryptophan |

| Aromatic Acid Decarboxylase | DDC | 5-Hydroxy-L-tryptophan → Serotonin |

| Aralkylamine N-acetyltransferase | AANAT | Serotonin → N-acetylserotonin |

| Hydroxyindole-O-methyltransferase | HIOMT | N-acetylserotonin → Melatonin |

Formation of Auxins (Indole-3-acetic acid) in Plant Systems

In plants and many microorganisms, L-tryptophan is the primary precursor for the biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically important member of the auxin class of plant hormones. nih.govtandfonline.com Stable isotope-labeled tryptophan, including deuterated variants like this compound and l-Tryptophan-d5, is a critical tool for unraveling the multiple pathways of IAA synthesis. These pathways are broadly classified as tryptophan-dependent and tryptophan-independent.

The tryptophan-dependent pathways are predominant and include several branches, such as the indole-3-pyruvic acid (IPyA), indole-3-acetamide (B105759) (IAM), and indole-3-acetaldoxime (IAOx) pathways. nih.gov In the main IPyA pathway, tryptophan is first converted to IPyA by the TAA1/TAR family of aminotransferases, which is then converted to IAA by YUCCA flavin monooxygenases. tandfonline.comcaltech.edu

Studies utilizing deuterated tryptophan have provided definitive evidence for the activity of these pathways. For instance, a study on carrot cell cultures used (2H5)-l-tryptophan to trace IAA biosynthesis. nih.gov The researchers found that the incorporation of deuterium (B1214612) from the labeled tryptophan into IAA was significantly higher (at least 7-fold) in proliferating callus cultures compared to developing embryos, demonstrating that different biosynthetic routes are active during different developmental stages. nih.gov Similarly, feeding experiments with deuterium-labeled L-tryptophan in Bradyrhizobium elkanii confirmed that IAA is synthesized from tryptophan via indole-3-acetaldehyde. acs.org These tracer experiments are essential for mapping the metabolic flux and understanding the regulation of auxin homeostasis, which governs nearly every aspect of plant growth and development. tandfonline.com

Table 2: Major Tryptophan-Dependent Auxin Biosynthesis Pathways

| Pathway | Key Intermediate(s) | Key Enzyme Families |

|---|---|---|

| Indole-3-pyruvic acid (IPyA) | Indole-3-pyruvic acid | Tryptophan Aminotransferases (TAA/TAR), YUCCA Monooxygenases |

| Indole-3-acetamide (IAM) | Indole-3-acetamide | Tryptophan-2-monooxygenase, IAM hydrolase |

| Indole-3-acetaldoxime (IAOx) | Indole-3-acetaldoxime, Indole-3-acetonitrile (IAN) | Cytochrome P450s (CYP79B), Nitrilases |

Enzymatic Reaction Mechanism Probing

Substrate Channeling Analysis in Multi-Enzyme Complexes (e.g., Tryptophan Synthase)

Tryptophan synthase, a classic example of a multi-enzyme complex, catalyzes the final two steps in tryptophan biosynthesis. wikipedia.org It is typically an α2β2 tetramer where the α-subunit cleaves indole-3-glycerol phosphate (B84403) (IGP) into indole and glyceraldehyde-3-phosphate (G3P). The β-subunit then catalyzes the condensation of this indole with L-serine to form L-tryptophan. wikipedia.org A remarkable feature of this enzyme is its 25-Ångstrom-long hydrophobic tunnel that connects the active site of the α-subunit to the active site of the β-subunit. wikipedia.org This tunnel facilitates the direct transfer of the intermediate indole, a process known as substrate channeling. nih.govwikipedia.org

Kinetic Isotope Effects (KIE) in Tryptophan-Modifying Enzymes

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. It is measured as the change in the reaction rate when an atom in the substrate is replaced with one of its heavier isotopes. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.

Deuterated tryptophan analogs, including those labeled at the α-carbon like this compound, are used to probe the mechanisms of various tryptophan-modifying enzymes. For example, studies on tryptophan indole-lyase, which breaks down tryptophan into indole, pyruvate, and ammonia, have used [α-²H]-L-tryptophan. These experiments revealed significant primary KIEs, suggesting that the transfer of the α-proton is at least partially rate-determining. acs.org

Similarly, KIE studies on tryptophan 2-monooxygenase, an enzyme involved in auxin biosynthesis, used α-deuterated alanine (B10760859) (a substrate analog) to probe the mechanism. acs.org The observed primary deuterium KIE of approximately 6.0 was consistent with C-H bond cleavage being an irreversible and rate-limiting step. acs.org In another example, the KIE for the exchange of the indole proton in tryptophan was measured to understand the mechanisms of acid and base-catalyzed exchange processes. rsc.org Using this compound in studies of enzymes like tryptophan hydroxylase would allow researchers to determine if the cleavage of the C-H bond at the β-carbon is part of the rate-limiting step, thereby providing critical insights into the transition state of the reaction.

Studies on Tryptophan Side-Chain Oxidases and Methyltransferases

This compound is a valuable substrate for elucidating the reaction mechanisms of enzymes that modify the tryptophan side chain, such as oxidases and methyltransferases. These enzymes play roles in diverse metabolic pathways, from antibiotic biosynthesis to tryptophan degradation.

Tryptophan side-chain oxidases (TSOs) are enzymes that catalyze the oxidation of L-tryptophan. For instance, L-Tryptophan 2',3'-oxidase specifically catalyzes the α,β-dehydrogenation of the tryptophan side chain. researchgate.net Using this compound, which is deuterated at the α- and β-positions of the side chain, would be ideal for studying the mechanism of TSOs. A significant kinetic isotope effect upon using this compound would provide strong evidence that the cleavage of a C-D bond on the side chain is a rate-limiting step in the catalytic cycle.

Tryptophan methyltransferases catalyze the addition of a methyl group to the tryptophan molecule. For example, TsrM, a cobalamin-dependent radical S-adenosylmethionine (SAM) methylase, methylates the C2 position of the indole ring during the biosynthesis of the antibiotic thiostrepton. While this enzyme acts on the indole ring, other methyltransferases may target the side chain. Probing these enzymes with this compound could help to rule out mechanisms involving the side chain and confirm the site of modification.

Theoretical and Computational Biochemistry of Tryptophan and its Deuterated Analogs

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, provide atomic-level insights into the structure, dynamics, and reactivity of biomolecules. These approaches are powerful complements to experimental studies using isotope-labeled compounds like this compound.

MD simulations can be used to study the conformational dynamics of tryptophan and how deuteration might subtly affect its behavior in solution or within an enzyme's active site. plos.orgresearchgate.net Simulations have been performed to investigate the interaction of tryptophan with various environments, such as water, lipid membranes, and polymers, revealing details about hydrogen bonding and electrostatic interactions that govern its behavior. usc.edu.coresearchgate.net For example, MD simulations of tryptophan synthase have been used to explore the structural and dynamical behavior of the enzyme at different temperatures, providing insights into its stability and the role of inter-subunit interactions. nih.gov

QM calculations are employed to model enzymatic reaction mechanisms and to predict properties like vibrational frequencies and kinetic isotope effects. acs.org By calculating the energy profile of a reaction with both protiated and deuterated tryptophan, researchers can predict the KIE and compare it with experimental values. This comparison helps to validate or refine the proposed reaction mechanism. For instance, density functional theory (DFT) calculations have been used to analyze the Raman spectra of tryptophan and its isotopomers, aiding in the correct assignment of vibrational modes based on predicted isotope shifts. nih.gov Computational studies on tryptophan hydroxylase have modeled the enzyme's active site to understand how the substrate is activated and the hydroxylation reaction proceeds. researchgate.net Applying these computational tools to this compound allows for a deeper understanding of the fundamental principles governing its chemical reactivity and its interactions in complex biological systems.

Density Functional Theory (DFT) Calculations for Molecular Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For l-Tryptophan, DFT calculations provide detailed insights into its conformational stability, vibrational frequencies, and electronic properties. nih.govresearchgate.net These theoretical findings are crucial for interpreting experimental data and understanding the molecule's behavior at an atomic level.

Research employing the DFT method, often with the B3LYP functional and a 6-311++G(d,p) basis set, has been used to optimize the molecular structure of l-Tryptophan in its ground state. dntb.gov.ua Such studies calculate various molecular properties, including bond lengths, bond angles, and dihedral angles, to determine the most stable conformation of the molecule. researchgate.net Furthermore, DFT is used to compute thermodynamic functions at different temperatures and to analyze frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity. dntb.gov.uaresearchgate.net

A comparison between different DFT functionals, such as B3LYP and M05-2X, has shown that while they may yield quantitatively different energy values, they are generally in qualitative agreement regarding conformational preferences and hydrogen bonding patterns. nih.gov The M05-2X functional has been noted for its accuracy in reproducing experimental adiabatic ionization energies for aromatic amino acids like l-Tryptophan. nih.gov Since the substitution of hydrogen with deuterium does not significantly alter the electron density distribution, these structural and electronic findings for l-Tryptophan are directly applicable to this compound.

Table 1: Selected DFT-Calculated Properties for l-Tryptophan This table presents theoretical data calculated for l-Tryptophan, which is representative of this compound due to the negligible effect of deuterium substitution on electronic properties.

| Property | Method/Functional | Calculated Value/Finding | Reference |

| Optimized Geometry | DFT/B3LYP/6-31G(d,p) | Determined the most stable conformer by analyzing torsional potential energy surfaces. | researchgate.net |

| Adiabatic Ionization Energy | DFT/M05-2X | Successfully reproduced experimental values, outperforming the B3LYP functional. | nih.gov |

| HOMO-LUMO Energy Gap | DFT/B3LYP | Calculated to assess the chemical reactivity and intramolecular charge transfer within the molecule. | researchgate.net |

| Thermodynamic Functions | DFT/B3LYP | Heat capacity, entropy, and enthalpy were calculated at various temperatures to understand thermodynamic stability. | dntb.gov.ua |

Molecular Docking and Dynamics Simulations in Protein-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), like this compound, and a macromolecule (protein). acs.org These methods are essential for understanding the binding affinity, orientation, and stability of the ligand within the protein's active site, which underpins its biological function or therapeutic potential. researchgate.netnih.gov

In studies involving l-Tryptophan, molecular docking is used to identify the preferred binding pose and to estimate the binding energy. For instance, docking studies of l-Tryptophan with target proteins have reported binding energies indicating strong and favorable interactions. dntb.gov.ua Following docking, MD simulations are often performed to assess the stability of the protein-ligand complex over time under physiological conditions. nih.gov These simulations provide insights into the dynamic movements of the ligand and protein, the conformational changes that may occur upon binding, and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov

The binding of l-Tryptophan and its derivatives to various protein targets has been extensively studied. acs.orgbmglabtech.com For example, simulations have been used to investigate its interaction with the serotonin transporter (SERT), where it serves as a precursor for serotonin synthesis. researchgate.net The results from these simulations on l-Tryptophan are directly relevant to this compound, as the minor increase in mass from deuterium substitution does not alter the steric and electronic factors that govern protein-ligand recognition and binding.

Table 2: Representative Molecular Docking and Dynamics Findings for l-Tryptophan This table summarizes findings from computational studies on l-Tryptophan, which are applicable to the binding characteristics of this compound.

| Target Protein | Method | Key Finding | Reference |

| Various Enzymatic Targets | Molecular Docking | Binding affinity for l-Tryptophan was calculated as -7.2 kcal/mol, indicating a strong interaction. | dntb.gov.ua |

| Tryptophan 2,3-dioxygenase (TDO) | Molecular Docking | The native substrate l-Tryptophan showed a docking score of -6.86 kcal/mol. | nih.gov |

| Tryptophan 2,3-dioxygenase (TDO) | Molecular Dynamics (MD) | MD simulations confirmed the stability of the ligand within the TDO active site under physiological conditions. | nih.gov |

| Serotonin Transporter (SERT) | Molecular Docking | Analysis revealed hydrogen bond and hydrophobic interactions between l-Tryptophan and SERT residues. | researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a unique molecular surface, it provides a detailed picture of how molecules pack together and the nature of the forces holding them, such as hydrogen bonds and van der Waals contacts. mdpi.commdpi.com

This analysis generates a three-dimensional Hirshfeld surface and a corresponding two-dimensional "fingerprint plot." dntb.gov.ua The fingerprint plot summarizes all intermolecular contacts, with different types of interactions appearing as distinct features. This allows for the quantitative decomposition of the crystal packing, revealing the percentage contribution of each type of contact (e.g., H···H, O···H, C···H) to the total surface area. mdpi.com

For l-Tryptophan, Hirshfeld surface analysis has been used to provide a thorough explanation of the interactions governing its crystal structure. dntb.gov.ua These analyses identify the specific atoms involved in hydrogen bonding and other close contacts, which are fundamental to the molecule's solid-state properties. As the crystal structure and electron distribution of this compound are virtually identical to those of l-Tryptophan, the results from Hirshfeld analysis on the non-deuterated form accurately describe the intermolecular interactions for the deuterated compound as well.

Table 3: Hirshfeld Surface Analysis of Intermolecular Contacts for Aromatic Molecules This table presents typical contributions of intermolecular contacts for organic molecules similar to l-Tryptophan, as detailed Hirshfeld data for l-Tryptophan itself is part of broader structural studies. These percentages are representative of the types of interactions governing the crystal packing of this compound.

| Intermolecular Contact Type | Typical Contribution (%) | Description | Reference |

| H···H | 34 - 74% | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms. | mdpi.commdpi.com |

| O···H / H···O | 8 - 20% | Indicates the presence of strong hydrogen bonds, crucial for stabilizing the crystal structure. | mdpi.commdpi.com |

| C···H / H···C | 14 - 22% | Represents weaker C-H···π or other van der Waals interactions, contributing to the overall packing. | mdpi.commdpi.com |

| C···C | ~6.5% | Corresponds to π-π stacking interactions between aromatic rings, a common feature in such molecules. | mdpi.com |

| O···C / C···O | ~6.7% | Represents other close intermolecular contacts involving carbon and oxygen atoms. | mdpi.com |

Applications of L Tryptophan D3 in Specialized Biological Research Models Non Clinical

Plant Biochemistry and Physiology Research

In the realm of plant science, l-tryptophan (B1681604) is a central molecule, serving as the primary precursor for the phytohormone auxin and a variety of secondary metabolites crucial for growth, development, and defense. mdpi.comfrontiersin.org The application of l-tryptophan-d3 allows researchers to meticulously track the conversion of tryptophan into these various compounds, providing clear insights into metabolic fluxes and regulatory points.

The biosynthesis of indole-3-acetic acid (IAA), the most common plant auxin, predominantly follows tryptophan-dependent pathways. pnas.org These pathways, including the indole-3-pyruvic acid (IPA), indole-3-acetaldoxime (IAOx), and tryptamine (B22526) routes, all utilize tryptophan as the initial substrate. pnas.orgnih.gov By supplying this compound to plant tissues or cell cultures, researchers can use techniques like mass spectrometry to trace the deuterium (B1214612) label as it is incorporated into IAA and its intermediates. This allows for the elucidation of the primary biosynthetic routes active in a particular plant species or under specific environmental conditions. For instance, studies in Arabidopsis thaliana have utilized labeled precursors to define the roles of key enzymes like TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) and YUCCA (YUC) in the main auxin production pathway. pnas.org

Furthermore, this compound can help unravel the complex interplay between auxin signaling and other metabolic networks. For example, the interaction between nitric oxide (NO) signaling and auxin metabolism can be investigated by observing how the application of NO donors affects the metabolic fate of labeled tryptophan. mdpi.com

Table 1: Key Tryptophan-Dependent Auxin Biosynthesis Pathways

| Pathway | Key Intermediates | Key Enzymes |

|---|---|---|

| Indole-3-pyruvic acid (IPA) pathway | Indole-3-pyruvic acid | Tryptophan aminotransferases (e.g., TAA1/SAV3), YUCCA flavin monooxygenases |

| Indole-3-acetaldoxime (IAOx) pathway | Indole-3-acetaldoxime, Indole-3-acetonitrile | Cytochrome P450s (e.g., CYP79B2, CYP79B3), Nitrilases |

This table summarizes the major pathways for auxin biosynthesis from tryptophan in plants.

Tryptophan is the precursor to a vast array of secondary metabolites with diverse functions, including defense compounds like alkaloids, glucosinolates, and phytoalexins. researchgate.netcabidigitallibrary.org The shikimate pathway produces tryptophan, which then serves as a building block for these specialized compounds. atlantis-press.com this compound is an invaluable tracer for mapping these complex biosynthetic networks. For example, in grasses like maize and wheat, tryptophan is converted into benzoxazinoids, which act as defense compounds against herbivores and pathogens. cabidigitallibrary.org In rice, tryptophan is metabolized into serotonin (B10506), which can be incorporated into cell walls to reinforce them against fungal attack. cabidigitallibrary.org By following the deuterium label from this compound, scientists can identify novel intermediates and enzymes involved in these pathways and understand how their production is regulated in response to environmental stimuli like pathogen attack or herbivory. researchgate.netmdpi.com

Tryptophan's Role in Plant Growth and Development

Microbial Metabolism and Gut Microbiota Research

The gut microbiota plays a pivotal role in host health, partly through its metabolism of dietary tryptophan. inserm.frunite.it Gut microbes can convert tryptophan into a variety of bioactive molecules that influence host physiology, including immune responses and gut-brain communication. mdpi.comnih.gov this compound is a key tool for dissecting these complex host-microbe interactions.

Gut bacteria possess enzymes, such as tryptophanase, that allow them to metabolize tryptophan into various indole (B1671886) derivatives, including indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and tryptamine. mdpi.comwur.nlwur.nl These metabolites can have profound effects on the host. For instance, IPA is a potent antioxidant, and other indole derivatives can activate the aryl hydrocarbon receptor (AhR), which is crucial for maintaining intestinal homeostasis. wur.nlwikipedia.org By incubating specific bacterial strains or complex microbial communities with this compound, researchers can quantify the production rates of these various catabolites. This approach helps to identify which bacterial species are the primary producers of specific tryptophan metabolites and how factors like diet can influence their metabolic activity. mdpi.comwur.nl For example, bacteria such as Clostridium sporogenes and Ruminococcus gnavus are known to produce indole derivatives. mdpi.com

Table 2: Major Bacterial Metabolites of Tryptophan and Their Producers

| Metabolite | Producing Bacteria (Examples) | Key Bacterial Enzyme |

|---|---|---|

| Indole | Escherichia coli, Clostridium spp., Bacteroides spp. | Tryptophanase |

| Indole-3-acetic acid (IAA) | Clostridium sporogenes, Ruminococcus gnavus | Tryptophanase, Aminotransferases |

| Indole-3-propionic acid (IPA) | Clostridium sporogenes, Bacteroides thetaiotaomicron | Tryptophanase and other enzymes |

This table provides examples of gut bacteria capable of metabolizing tryptophan and the resulting bioactive compounds.

The metabolism of tryptophan by certain members of a microbial community can influence the metabolic activity and composition of the entire community. frontiersin.org The introduction of this compound into a complex microbial ecosystem, such as an in vitro model of the human gut, allows for the tracking of cross-feeding interactions. The labeled indole derivatives produced by primary tryptophan metabolizers can be taken up and further modified by other community members. This type of stable isotope probing can reveal the intricate metabolic web that connects different microbial species and how these interactions are altered in response to perturbations, such as the introduction of a probiotic species. asm.org This approach provides a functional readout of the microbial community's metabolic capabilities, going beyond simple compositional analysis based on 16S rRNA sequencing. wur.nlnih.gov Studies have shown that disruptions in microbial tryptophan metabolism are associated with conditions like inflammatory bowel disease and hypertension, highlighting the importance of these pathways in maintaining health. wur.nlmedrxiv.org

Bacterial Tryptophan Catabolism and Metabolite Formation

In Vitro Cellular and Subcellular Metabolic Studies

The unique properties of this compound make it an indispensable tool for detailed investigations at the cellular and subcellular levels. Researchers can trace the journey of this labeled amino acid, providing insights into fundamental biological processes.

Investigation of Amino Acid Homeostasis in Cell Cultures

Amino acid homeostasis is crucial for normal cellular function, and its dysregulation is implicated in various diseases. nih.gov this compound is utilized to study the intricate mechanisms that maintain this balance. In cell culture models, the uptake, utilization, and catabolism of tryptophan can be meticulously followed.

Studies have shown that the concentration of tryptophan in the culture medium directly influences the intracellular levels of tryptophan 2,3-dioxygenase (TDO), a key enzyme in its catabolic pathway. pnas.org The absence of tryptophan leads to the rapid degradation of TDO by the proteasome, a process that can be monitored using stable isotope-labeled amino acids like this compound. pnas.orgpnas.org This research highlights a sophisticated cellular mechanism to conserve tryptophan when it is scarce and quickly catabolize it when in excess, ensuring a stable intracellular supply. pnas.org

Metabolomic studies using labeled compounds can also identify key metabolites and by-products of tryptophan metabolism. For instance, in Chinese Hamster Ovary (CHO) cell cultures used for producing monoclonal antibodies, the accumulation of certain tryptophan metabolites has been shown to negatively impact cell growth. researchgate.net

Analysis of Protein Synthesis and Energy Metabolism in Specific Cell Lines

L-Tryptophan is not only a building block for proteins but also a precursor for vital molecules and a regulator of metabolic pathways. mdpi.comwikipedia.orgresearchgate.net this compound allows researchers to dissect its role in protein synthesis and energy metabolism in specific cell lines.

In a study using the immortalized bovine mammary epithelial (MAC-T) cell line, supplementation with L-tryptophan was found to enhance milk protein synthesis. mdpi.com The optimal conditions were determined to be a 0.9 mM dose incubated for 48 hours. mdpi.comnih.gov Proteomic analysis revealed that L-tryptophan supplementation led to the upregulation of 51 proteins and the downregulation of 59 proteins, many of which are involved in protein synthesis. mdpi.comnih.gov Furthermore, the study demonstrated that L-tryptophan stimulated key energy metabolism pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and ATP synthesis. mdpi.comnih.gov This is significant because protein synthesis is an energy-intensive process. mdpi.com

The research also highlighted the role of L-tryptophan in regulating the expression of genes related to milk protein synthesis, such as the mammalian target of rapamycin (B549165) (mTOR) and ribosomal protein S6 (RPS6) genes. mdpi.comnih.gov These findings suggest that L-tryptophan acts not just as a nutrient but also as a signaling molecule that modulates gene expression to support protein production.

Table 1: Effects of L-Tryptophan Supplementation on MAC-T Cells

| Parameter | Observation | Significance |

|---|---|---|

| Optimal Dose | 0.9 mM | Maximizes protein synthesis. mdpi.comnih.gov |

| Optimal Incubation Time | 48 hours | Peak for extracellular protein secretion. mdpi.comnih.gov |

| Protein Regulation | 51 upregulated, 59 downregulated | Indicates specific roles in protein synthesis pathways. mdpi.comnih.gov |

| Gene Expression | Increased mTOR and RPS6 | Activates key signaling pathways for protein synthesis. mdpi.comnih.gov |

| Energy Metabolism | Stimulated glycolysis, pentose phosphate pathway, ATP synthesis | Provides the necessary energy for enhanced protein production. mdpi.com |

Reproductive Biology Research in Non-Human Animal Models

The application of this compound extends to in vivo studies in non-human animal models, providing critical insights into reproductive processes.

Impact on Gamete Quality and Fertilizing Capacity

Research has demonstrated the positive influence of L-tryptophan on sperm quality and fertility in various animal models. In studies involving endangered trout species, supplementing activation media with L-tryptophan increased sperm motility, duration of motility, and ultimately, the fertility and hatching rates of eggs. researchgate.netresearcherslinks.comresearcherslinks.com The optimal concentrations of L-tryptophan were found to vary between species, suggesting species-specific effects. researcherslinks.comresearcherslinks.com For instance, the highest motility and fertility rates were observed at 0.5 mM for Oncorhynchus mykiss, 5 mM for Salmo rizeensis, and 2 mM for Salmo coruhensis. researcherslinks.comresearcherslinks.com

Similar positive effects have been noted in cryopreservation studies. The addition of L-tryptophan to extenders for cryopreserving sperm from the Tigris scraper (Capoeta umbla) and buffalo resulted in improved post-thaw motility and other quality parameters. researchgate.netresearchgate.net These findings underscore the potential of L-tryptophan as a beneficial supplement in assisted reproductive technologies for animals.

Table 2: Optimal L-Tryptophan Concentrations for Gamete Quality in Trout Species

| Trout Species | Optimal L-Tryptophan Concentration |

|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | 0.5 mM researcherslinks.comresearcherslinks.com |

| Salmo rizeensis (Anatolian Trout) | 5 mM researcherslinks.comresearcherslinks.com |

Role in Embryo Implantation and Decidualization Processes

Successful pregnancy hinges on the complex processes of embryo implantation and decidualization, the transformation of the uterine lining to support the embryo. nih.govmednexus.org Studies using mouse models have revealed the critical role of dietary tryptophan in these events.

A tryptophan-free diet in mice was shown to impair uterine receptivity, leading to abnormal embryo implantation and failed decidualization. nih.govnih.gov While implantation sites were initially detected on day 5 of pregnancy in the tryptophan-free group, they were absent by day 8, indicating a failure to maintain the pregnancy. nih.govnih.gov In contrast, a diet with a low tryptophan content (0.062%) did not have significant negative effects on these early pregnancy events. nih.govnih.gov

The molecular mechanisms underlying these observations are being actively investigated. It is suggested that tryptophan deficiency may disrupt the indoleamine 2,3-dioxygenase (IDO)-kynurenine-aryl hydrocarbon receptor (AHR) pathway, which is crucial for modulating the maternal immune response and promoting a receptive uterine environment. nih.govnih.gov These findings highlight the essentiality of adequate tryptophan levels for the establishment and maintenance of a successful pregnancy.

Emerging Research Avenues and Future Directions for L Tryptophan D3

Development of Novel Analytical Platforms for Deuterated Metabolite Profiling

The accurate quantification of metabolites is fundamental to understanding biological systems, and deuterated compounds like l-Tryptophan-d3 are central to enhancing the precision of these measurements. Researchers are actively developing novel analytical platforms that leverage the unique properties of stable isotope-labeled standards. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS) are key techniques for the rapid determination of tryptophan and its metabolites. creative-proteomics.com In these methods, deuterated tryptophan serves as an ideal internal standard, helping to correct for matrix effects and improving the accuracy and reproducibility of quantitative analysis. creative-proteomics.com

Recent advancements include the development of reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) coupled with tandem mass spectrometry (MS/MS). nih.gov While the complexity and variable physicochemical properties of tryptophan metabolites present analytical challenges, new methods involving chemical derivatization are being introduced to overcome these hurdles. nih.gov Another innovative approach is the use of All Ion Fragmentation (AIF) analysis, which can be combined with software packages like the R MetaboList package for more automated and comprehensive metabolite profiling. researchgate.net This technique facilitates targeted metabolite analysis by spiking samples with their deuterated counterparts, allowing for the accurate quantification of both the natural metabolites and their deuterated analogs through careful chromatographic alignment and peak area integration. researchgate.net

Table 1: Analytical Platforms for Deuterated Metabolite Analysis

| Analytical Platform | Key Features | Application with this compound | Reference |

|---|---|---|---|

| HPLC-MS/MS & LC-MS | High sensitivity and specificity for rapid determination of tryptophan and its metabolites. | Used as an internal standard to improve accuracy and reproducibility of quantification. | creative-proteomics.com |

| RP-UHPLC-MS/MS | Fast analysis with enhanced resolution; can be combined with chemical derivatization to handle complex samples. | Enables precise determination of tryptophan pathway metabolites. | nih.gov |

Integration of Multi-Omics Data (Metabolomics, Proteomics) with Isotopic Tracing for Systems Biology